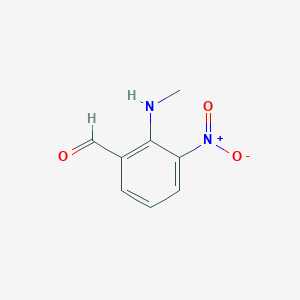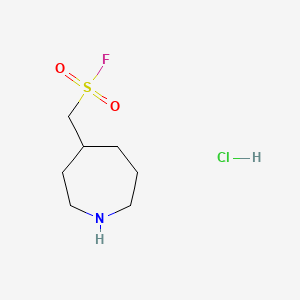
3,3-Dimethyl-2-butanol methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-butanol methanesulfonate is an organic compound derived from 3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol. This compound is characterized by the presence of a methanesulfonate group attached to the 3,3-Dimethyl-2-butanol molecule. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-butanol methanesulfonate typically involves the reaction of 3,3-Dimethyl-2-butanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then reacts with the methanesulfonyl chloride to form the desired product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-butanol methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles, leading to the formation of different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The alcohol group in the compound can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions. The reactions are usually conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as chromium trioxide or potassium permanganate are used to oxidize the alcohol group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of 3,3-Dimethyl-2-butanol.
Elimination Reactions: The major products are alkenes, such as 2,3-dimethyl-2-butene.
Oxidation Reactions: The major products are ketones or aldehydes, depending on the specific oxidizing agent used.
科学的研究の応用
3,3-Dimethyl-2-butanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds.
作用機序
The mechanism of action of 3,3-Dimethyl-2-butanol methanesulfonate involves the formation of reactive intermediates that can interact with various molecular targets. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and conditions used.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanol: The parent compound, which lacks the methanesulfonate group.
2-Butanol, 3,3-dimethyl-: A structural isomer with different chemical properties.
tert-Butyl methyl carbinol: Another name for 3,3-Dimethyl-2-butanol, highlighting its structural features.
Uniqueness
3,3-Dimethyl-2-butanol methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity compared to its parent compound and other similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications.
特性
CAS番号 |
67764-23-2 |
|---|---|
分子式 |
C7H16O3S |
分子量 |
180.27 g/mol |
IUPAC名 |
3,3-dimethylbutan-2-yl methanesulfonate |
InChI |
InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |
InChIキー |
RONIPIKRZUERBK-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)

